1-Chloro-2-iodo-4-methoxybenzene
Overview
Description
1-Chloro-2-iodo-4-methoxybenzene is an organic compound with the molecular formula C7H6ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodo-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-chloro-4-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-iodo-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of corresponding quinones or phenols.
Reduction: Formation of dehalogenated products or methoxybenzene derivatives.
Coupling: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
1-Chloro-2-iodo-4-methoxybenzene is utilized in several scientific research fields:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-chloro-2-iodo-4-methoxybenzene in chemical reactions involves electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles. The presence of chlorine and iodine atoms influences the reactivity and selectivity of the compound in various reactions. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack .
Comparison with Similar Compounds
- 1-Chloro-4-iodo-2-methoxybenzene
- 1-Chloro-2-iodo-4-methylbenzene
- 1-Bromo-2-iodo-4-methoxybenzene
Uniqueness: 1-Chloro-2-iodo-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of chlorine, iodine, and methoxy groups allows for versatile reactivity in synthetic applications, making it a valuable compound in organic chemistry .
Properties
IUPAC Name |
1-chloro-2-iodo-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEGHWVVAIEDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572827 | |
Record name | 1-Chloro-2-iodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2401-25-4 | |
Record name | 1-Chloro-2-iodo-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2401-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-iodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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